4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane
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Description
The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative. Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction and DFT optimization .Mechanism of Action
Target of Action
Similar compounds are known to interact with various organic compounds, particularly arenes .
Mode of Action
This compound is used as a reagent in chemical reactions. It is involved in the borylation of arenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known to be involved in the synthesis of various intermediates for generating conjugated copolymers .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg), density (0882 g/mL at 25 °C), and storage temperature (2-8°C) are known .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can form pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . The presence of catalysts and the type of arenes used can influence the outcome of the reactions it participates in .
Properties
CAS No. |
1402233-43-5 |
---|---|
Molecular Formula |
C17H18BF3O3 |
Molecular Weight |
338.1 |
Purity |
80 |
Origin of Product |
United States |
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